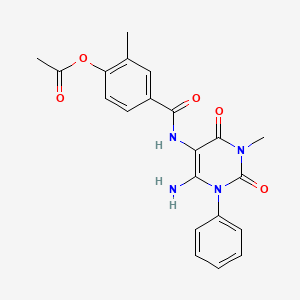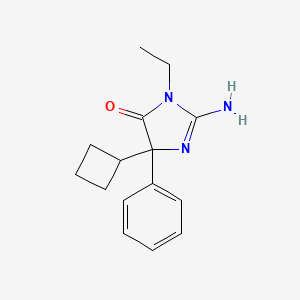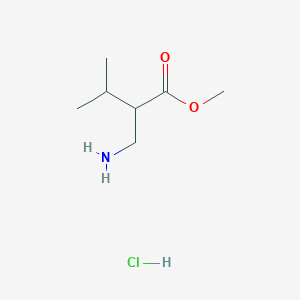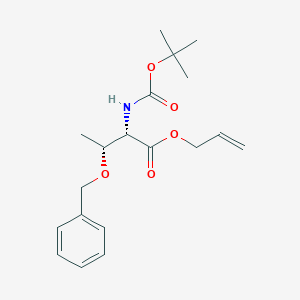
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an allyl group, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to the L-threonine backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a benzyl group through benzylation.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the Allyl Group: The allyl group is introduced through allylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Analyse Des Réactions Chimiques
Types of Reactions
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Palladium-catalyzed hydrogenation is used for benzyl group removal.
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted compounds, which are useful intermediates in further synthetic applications.
Applications De Recherche Scientifique
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate involves its ability to participate in various chemical reactions due to its functional groups. The Boc group provides protection during synthesis, while the allyl and benzyl groups offer sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzyl-N-(tert-butoxycarbonyl)-D-serine: Similar in structure but with a serine backbone instead of threonine.
N-Boc-O-benzyl-D-serine: Another similar compound with a different amino acid backbone.
Uniqueness
Allyl O-benzyl-N-(tert-butoxycarbonyl)-L-threoninate is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H27NO5 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
prop-2-enyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H27NO5/c1-6-12-23-17(21)16(20-18(22)25-19(3,4)5)14(2)24-13-15-10-8-7-9-11-15/h6-11,14,16H,1,12-13H2,2-5H3,(H,20,22)/t14-,16+/m1/s1 |
Clé InChI |
WCGYHUTYQIALJY-ZBFHGGJFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(C(=O)OCC=C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
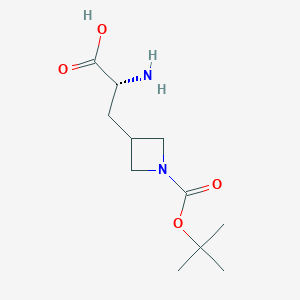

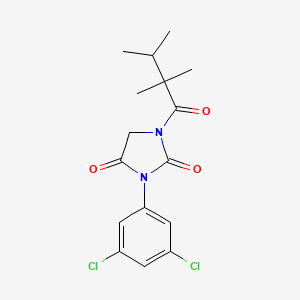
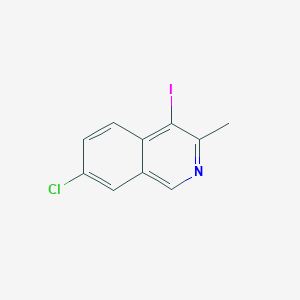
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)



